4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Description
CAS Number: 1638205-28-3 Molecular Formula: C₂₃H₂₆BrNO₆ Molecular Weight: 492.36 g/mol
This compound features a bromobenzyl ester core with a propenyl linker bearing a tert-butoxycarbonyl (Boc)-protected amine. The benzoate ring is substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 6 and 4, respectively. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic steps . The bromine atom at the benzyl position enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl and methoxy groups influence electronic properties and solubility. It is primarily used as a research intermediate in organic synthesis, particularly in peptide chemistry and protected amine workflows .
Properties
Molecular Formula |
C23H26BrNO6 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+ |
InChI Key |
PZCOODTUUFZETQ-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multiple steps:
Formation of the bromobenzyl intermediate: This step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine.
Coupling reaction: The protected amine is then coupled with the bromobenzyl intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development: It may be explored as a potential drug candidate or as a building block for drug synthesis.
Medicine
Therapeutic Agents: The compound or its derivatives may have therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic agents.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Pharmaceuticals: It can be used in the production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and tert-butoxycarbonyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs from literature:
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